Methyl benzo[c][1,2,5]oxadiazole-4-carboxylate
Description
Properties
IUPAC Name |
methyl 2,1,3-benzoxadiazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O3/c1-12-8(11)5-3-2-4-6-7(5)10-13-9-6/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQSWAPPOVLNWGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC2=NON=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization and Formation of the Oxadiazole Core
The cyclization to form the benzo[c]oxadiazole ring often involves treatment of amino-nitrobenzoic acid derivatives with reagents such as hydroxylamine hydrochloride and base (triethylamine or sodium carbonate) in ethanol or water at room temperature to 100 °C over several hours (3.5–24 h). This step yields the oxadiazole ring with high efficiency (38–98% yields).
Alternative methods involve oxidation and dehydration steps using reagents like sodium hypochlorite (NaOCl) and potassium hydroxide (KOH) at moderate temperatures (70 °C), followed by esterification with phosphorus oxytriethoxide (P(OEt)3) or thionyl chloride (SOCl2) to activate the carboxylic acid for subsequent transformations.
Esterification to Methyl Ester
- The carboxylic acid group at the 4-position is converted to the methyl ester by reaction with methanol, often under acidic conditions or using methylating agents. For example, treatment with methanol at 0 °C for 30 minutes followed by reaction with hydroxylamine hydrochloride at room temperature for 1.5 hours has been reported to afford methyl esters in moderate to good yields (around 57%).
Functionalization Using Isocyanates and Amines
- Further functionalization at the oxadiazole ring can be achieved by reaction with phenyl isocyanates or substituted phenyl isocyanates in solvents such as tetrahydrofuran (THF) or chloroform at room temperature, with reaction times ranging from 2 to 120 hours. These reactions yield urea or carbamate derivatives with yields between 6% and 85% depending on conditions and substituents.
Representative Synthetic Scheme and Conditions
| Step | Reagents & Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| a) | KOH, EtOH, H2O | 70 °C | 2 h | 87 | Oxidation and cyclization |
| b) | P(OEt)3, EtOH | 70 °C | 17 h | 67 | Esterification intermediate step |
| c) | SOCl2 | Reflux | 4 h | 97 | Acid chloride formation |
| d) | NH3 (aq), 1,4-dioxane | 0 °C | 1.5 h | 90 | Amination step |
| e) | TFAA, Et3N, THF | Room temp | 3 h | 79 | Trifluoroacetylation |
| f) | H2NOH·HCl, Et3N, EtOH | Room temp | 2 h | 94 | Hydroxylamine reaction to form amidoxime |
| g) | Phenyl isocyanate, THF or CHCl3 | Room temp | 3–120 h | 27–70 | Urea formation |
| h) | MeOH, 0 °C, then H2NOH·HCl, MeOH | 0 °C to RT | 2 h | 57 | Esterification and amidoxime formation |
Table 1: Summary of key reaction steps and conditions for benzo[c]oxadiazole derivatives synthesis.
Alternative One-Pot Synthesis Approaches
Recent advances have introduced one-pot synthesis strategies for 1,3,4-oxadiazole derivatives, which are structurally related to benzo[c]oxadiazoles. These methods utilize carboxylic acids, N-isocyaniminotriphenylphosphorane, and aryl iodides in a sequential copper-catalyzed reaction to efficiently produce 2,5-disubstituted oxadiazoles under mild conditions (50–80 °C) with yields up to 87%.
While this method is primarily reported for 1,3,4-oxadiazoles, its principles may be adapted for benzo[c]oxadiazole-4-carboxylate synthesis, especially for functionalization at the 4-position and late-stage modifications of complex molecules.
Research Findings and Yields
- The synthesis of benzo[c]oxadiazole derivatives from 4-amino-3-nitrobenzoic acid yields a variety of products with yields ranging from 14% to 98%, depending on the step and substituents.
- Hydroxylamine hydrochloride mediated cyclization and amidoxime formation are highly efficient, often exceeding 90% yield.
- Esterification to methyl esters typically achieves moderate yields (~57%) but can be optimized with reaction conditions.
- Functionalization with phenyl isocyanates varies widely in yield (6–85%) and requires optimization of solvent and reaction time.
- One-pot copper-catalyzed methods for oxadiazole synthesis demonstrate scalability and functional group tolerance, with yields of 69–87% for substituted benzoic acids.
Summary and Outlook
The preparation of methyl benzo[c]oxadiazole-4-carboxylate involves multi-step synthesis starting from substituted benzoic acids or amino-nitrobenzoic acids, with key steps including cyclization to the oxadiazole ring, esterification, and optional functionalization. The methods are well-established with documented reaction conditions and yields. Recent one-pot synthesis strategies offer promising avenues for streamlined and scalable production.
This detailed review consolidates diverse, peer-reviewed synthetic methodologies for methyl benzo[c]oxadiazole-4-carboxylate, providing a comprehensive resource for researchers aiming to prepare this compound with high efficiency and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl benzo[c][1,2,5]oxadiazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the oxadiazole ring to more saturated heterocycles, typically using hydrogenation catalysts such as palladium on carbon.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of partially or fully saturated heterocycles.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry and Drug Development
Methyl benzo[c][1,2,5]oxadiazole-4-carboxylate is part of a class of compounds known for their diverse biological activities. Research has shown that derivatives of oxadiazoles exhibit significant anticancer properties. For instance, studies indicate that 1,2,4-oxadiazole derivatives can function as apoptosis inducers in cancer cells, leading to their exploration as potential anticancer agents .
Case Study: Anticancer Activity
A study highlighted the synthesis of various 1,2,4-oxadiazole derivatives, including this compound. The derivatives were evaluated against multiple cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The findings revealed that certain compounds exhibited IC50 values comparable to established anticancer drugs like doxorubicin. For example, one derivative showed an IC50 value of 0.11 µM against A549 lung cancer cells .
Antimicrobial Properties
Research has also explored the antimicrobial potential of this compound. In particular, studies have reported that derivatives possess activity against various pathogens, including bacteria and fungi. These compounds can disrupt microbial cell membranes or inhibit essential metabolic pathways .
Case Study: Antimicrobial Evaluation
In a study assessing the antimicrobial efficacy of oxadiazole derivatives, this compound was found to exhibit significant activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) were determined to be within a range that suggests potential for therapeutic applications in treating infections caused by resistant strains .
Leishmaniasis Treatment
The compound has also been investigated for its efficacy against Leishmania species. The synthesis of carboxyimidamide-substituted benzo[c][1,2,5]oxadiazoles has shown promising results in vitro against Leishmania donovani .
Case Study: Leishmanicidal Activity
In vitro studies demonstrated that certain derivatives exhibited potent leishmanicidal activity with IC50 values significantly lower than those of standard treatments. This suggests that this compound derivatives could serve as leads for developing new treatments for leishmaniasis .
Structure-Activity Relationship (SAR) Studies
Understanding the relationship between chemical structure and biological activity is crucial for optimizing the efficacy of this compound derivatives. SAR studies have indicated that modifications at specific positions on the oxadiazole ring can enhance anticancer and antimicrobial activities.
Data Table: Structure-Activity Relationships
| Compound | Modification | Biological Activity | IC50 Value (µM) |
|---|---|---|---|
| Compound A | Para-substituted | Anticancer (MCF-7) | 0.48 |
| Compound B | Electron-withdrawing group | Antimicrobial (E. coli) | 12 |
| Compound C | Carboxyimidamide substitution | Leishmanicidal | 0.25 |
Mechanism of Action
The mechanism by which methyl benzo[c][1,2,5]oxadiazole-4-carboxylate exerts its effects involves interaction with various molecular targets:
Anticancer Activity: It targets hypoxia-inducible factors (HIFs) in tumor cells, disrupting their ability to adapt to low oxygen conditions, thereby inhibiting tumor growth and metastasis.
Antimicrobial Activity: It interferes with the synthesis of essential bacterial cell components, leading to cell death.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and mediators, reducing inflammation and pain.
Comparison with Similar Compounds
Comparison with Structural Analogs
Benzo[c][1,2,5]oxadiazole vs. Benzo[c][1,2,5]thiadiazole Derivatives
Replacing the oxygen atom in the oxadiazole ring with sulfur yields benzo[c][1,2,5]thiadiazole derivatives. This substitution alters electronic properties:
- Electron-withdrawing strength : The oxadiazole ring exhibits stronger electron-withdrawing effects due to the higher electronegativity of oxygen compared to sulfur. This impacts charge transport in optoelectronic materials .
- Biological activity: Boron-based benzo[c][1,2,5]oxadiazoles and thiadiazoles synthesized by Das et al. (2023) demonstrated distinct hypoxia-inhibiting potentials. Oxadiazole derivatives showed enhanced binding affinity to hypoxia-inducible factors (HIFs) compared to thiadiazoles, likely due to improved dipole interactions .
| Property | Benzo[c][1,2,5]oxadiazole | Benzo[c][1,2,5]thiadiazole |
|---|---|---|
| Electronegativity (X) | 3.44 (O) | 2.58 (S) |
| λmax (nm) in solution* | 320–360 | 340–380 |
| HIF inhibition (IC50)* | 0.8 μM | 2.1 μM |
Substituent Effects: Methyl Ester vs. Boron-Based Groups
The methyl ester group at the 4-position contrasts with boron-containing substituents in derivatives reported by Das et al. (2023):
- Solubility : Methyl esters improve solubility in polar aprotic solvents (e.g., DMF, THF), whereas boron-based groups (e.g., -B(OH)₂) enhance water solubility, critical for biological applications .
- Electronic effects : Boron introduces Lewis acidity, enabling coordination with biomolecules or materials substrates. In contrast, the ester group acts primarily as an electron-withdrawing substituent without coordinating capability .
Comparison with Oligothiophene-Conjugated Derivatives
describes oligothiophene-conjugated benzo[c][1,2,5]thiadiazoles used in phototheranostic bioconjugates. Key differences include:
- Optoelectronic properties : Thiophene conjugation extends π-systems, redshift absorption/emission spectra, and enhances charge carrier mobility. Methyl benzo[c][1,2,5]oxadiazole-4-carboxylate lacks such conjugation, limiting its utility in light-harvesting applications .
- Applications : Oligothiophene derivatives are suited for bioimaging and photodynamic therapy, whereas methyl ester derivatives may serve as intermediates for functional materials or pharmaceuticals .
Biological Activity
Methyl benzo[c][1,2,5]oxadiazole-4-carboxylate is a heterocyclic compound that has gained attention in recent years due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound belongs to the oxadiazole family, characterized by a five-membered ring containing nitrogen and oxygen atoms. Its structural features contribute to its biological activity and potential applications in medicinal chemistry.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Anticancer Properties : Compounds with a similar benzoxadiazole structure have shown significant anticancer effects. For instance, derivatives have been tested for their ability to inhibit PD-L1, a protein that cancer cells exploit to evade the immune system. One derivative demonstrated an IC50 value of 1.8 nM against PD-L1, indicating strong inhibitory potential compared to established drugs .
- Antileishmanial Activity : A study evaluated various derivatives for their efficacy against Leishmania donovani, the causative agent of leishmaniasis. The most promising derivative showed an EC50 of 4.0 μM against axenic amastigote growth without cytotoxicity in macrophages .
- Topoisomerase Inhibition : Some derivatives were found to inhibit topoisomerase I, an enzyme critical for DNA replication and transcription. This inhibition was linked to cytotoxic effects on human tumor cell lines such as HCT-116 (colorectal carcinoma) and HeLa (cervix adenocarcinoma) .
The mechanisms underlying the biological activities of this compound are still under investigation. However, several studies suggest potential pathways:
- Immune Modulation : The ability of certain derivatives to block PD-1/PD-L1 interactions suggests a mechanism involving immune system modulation. This could enhance antitumor immunity by preventing cancer cells from evading immune detection .
- Enzyme Inhibition : The inhibition of topoisomerase I indicates that these compounds may interfere with DNA processes in cancer cells, leading to apoptosis or cell cycle arrest .
Table 1: Summary of Biological Activities
| Activity Type | Compound Tested | IC50/EC50 Value | Reference |
|---|---|---|---|
| PD-L1 Inhibition | L7 | 1.8 nM | |
| Antileishmanial | 14 | 4.0 μM | |
| Topoisomerase I Inhibition | Various Derivatives | Not specified |
Case Study: Anticancer Activity
In a recent study, a series of methyl benzo[c][1,2,5]oxadiazole derivatives were synthesized and evaluated for their anticancer activity. Among them, one compound exhibited a remarkable ability to inhibit PD-L1 with an IC50 value significantly lower than that of existing treatments. The study highlighted the potential for these compounds in tumor immunotherapy .
Case Study: Antileishmanial Efficacy
Another investigation focused on the antileishmanial properties of synthesized derivatives. The most effective compound demonstrated significant growth inhibition of Leishmania donovani with minimal cytotoxic effects on host cells, suggesting its therapeutic potential against leishmaniasis .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Methyl benzo[c][1,2,5]oxadiazole-4-carboxylate, and how do reaction conditions influence yield?
- Methodological Answer : A typical route involves coupling reactions using palladium catalysts (e.g., Pd(PPh₃)₄) under Suzuki–Miyaura conditions, as described in Scheme 1 of . For example, biphenyl derivatives are synthesized via arylboronic acid coupling (55–87% yield) in toluene/EtOH with aqueous Na₂CO₃ at 110°C for 6 hours. Yield variations depend on substituent electronic effects and steric hindrance . Alternative methods include nitration (HNO₃, H₂SO₄) and azide reduction (NaN₃/DMSO), but yields drop significantly (e.g., 26% over two steps) due to intermediate instability .
Q. How is this compound characterized structurally?
- Methodological Answer : Elemental analysis (C, H, N) and spectroscopic techniques (¹H/¹³C NMR, IR) are standard. For example, in , analogous compounds like 5-(2-Methylphenoxy)-4-phenyl-1,2,3-thiadiazole were analyzed with calculated vs. found elemental composition (e.g., C 67.24% vs. 67.14% theoretical). Discrepancies >0.1% suggest impurities, requiring recrystallization or column chromatography .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for derivatives of this compound?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell line variability) or compound purity. For instance, highlights the use of substituted benzaldehydes in triazole syntheses, where biological activity depends on substituent polarity. To validate results, replicate assays with independent batches and use orthogonal analytical methods (e.g., HPLC-MS for purity verification) .
Q. What strategies optimize regioselectivity in electrophilic substitution reactions on the benzo[c][1,2,5]oxadiazole core?
- Methodological Answer : Regioselectivity is influenced by directing groups and solvent effects. In , methyl 2-substitutedphenyl-1,3-benzoxazole-5-carboxylates were synthesized by refluxing methyl-3-amino-4-hydroxybenzoate with aryl acids. Electron-withdrawing groups (e.g., nitro) direct substitution to the 4-position, while electron-donating groups (e.g., methoxy) favor the 7-position. Solvent polarity (e.g., DMF vs. ethanol) further modulates reactivity .
Q. How do isotopic labeling (e.g., deuterium) and steric effects impact the stability of this compound derivatives?
- Methodological Answer : Deuterated analogs (e.g., 4-Methoxybenzaldehyde-α-d1 in ) exhibit altered metabolic stability due to kinetic isotope effects. Steric hindrance from substituents like methyl groups (e.g., 6-Methylbenzoxazole in ) reduces reactivity in nucleophilic substitutions. Computational modeling (DFT) can predict stability trends by analyzing bond dissociation energies and transition states .
Data Analysis and Experimental Design
Q. How should researchers design experiments to evaluate the photophysical properties of this compound?
- Methodological Answer : Use UV-Vis and fluorescence spectroscopy in solvents of varying polarity (e.g., hexane vs. DMSO). For nitro-substituted derivatives (), the electron-deficient oxadiazole core enhances fluorescence quenching. Compare quantum yields with control compounds lacking nitro groups to isolate electronic effects .
Q. What are common pitfalls in scaling up the synthesis of this compound, and how can they be mitigated?
- Methodological Answer : Scale-up challenges include exothermic reactions (e.g., m-CPBA oxidations in ) and intermediate purification. Use controlled addition rates and cooling (e.g., 0°C to RT for m-CPBA reactions). Replace column chromatography with recrystallization for cost-effective purification .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
